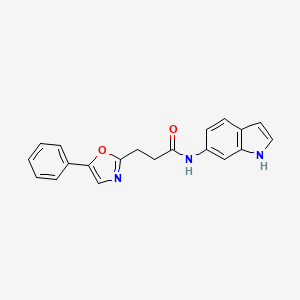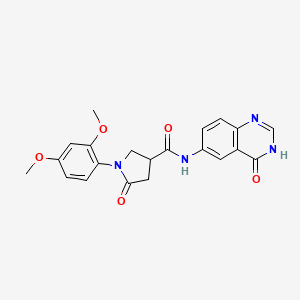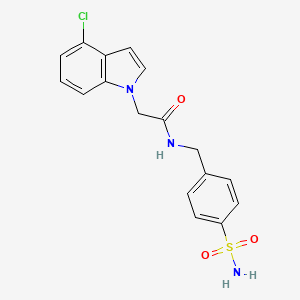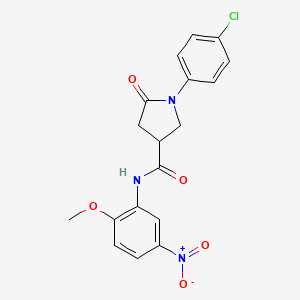![molecular formula C22H29N3O5 B14937589 N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B14937589.png)
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine is a complex organic compound with a unique structure that combines a quinazoline derivative with a cyclohexane ring and an amino acid, leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine typically involves multiple steps. One common approach is to start with the preparation of the quinazoline derivative, followed by its attachment to the cyclohexane ring, and finally coupling with L-leucine.
Preparation of Quinazoline Derivative: The quinazoline core can be synthesized through a series of reactions involving isatins and o-amino benzamides under oxidative conditions.
Attachment to Cyclohexane Ring: The quinazoline derivative is then reacted with a cyclohexane carboxylic acid derivative to form the desired intermediate.
Coupling with L-Leucine: The final step involves coupling the intermediate with L-leucine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
化学反应分析
Types of Reactions
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The quinazoline moiety can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: The compound can be reduced to modify the quinazoline ring or the cyclohexane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to partially or fully reduced derivatives.
科学研究应用
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in studies involving protein-ligand interactions due to its peptide-like structure.
Materials Science: The compound can be explored for its potential use in creating novel materials with specific properties.
作用机制
The mechanism of action of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the leucine residue may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Cyclohexane Derivatives: Compounds like cyclohexanecarboxylic acid derivatives used in various chemical syntheses.
Peptide-like Compounds: Other peptide-based compounds used in drug development.
Uniqueness
N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine is unique due to its combination of a quinazoline moiety, a cyclohexane ring, and an amino acid residue. This unique structure provides a versatile platform for exploring various biological and chemical properties, making it a valuable compound in scientific research.
属性
分子式 |
C22H29N3O5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H29N3O5/c1-13(2)11-18(21(28)29)23-19(26)15-9-7-14(8-10-15)12-25-20(27)16-5-3-4-6-17(16)24-22(25)30/h3-6,13-15,18H,7-12H2,1-2H3,(H,23,26)(H,24,30)(H,28,29)/t14?,15?,18-/m0/s1 |
InChI 键 |
RCISSNOGVFMDHK-JMLCCBQJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)


![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14937551.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)



![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)

![(2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14937590.png)
